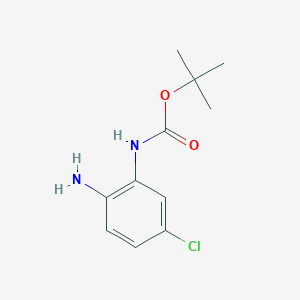

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester

CAS No.: 954238-88-1

Cat. No.: VC2602397

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954238-88-1 |

|---|---|

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 242.7 g/mol |

| IUPAC Name | tert-butyl N-(2-amino-5-chlorophenyl)carbamate |

| Standard InChI | InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) |

| Standard InChI Key | NMAXYAHHCCNXNL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)N |

Introduction

Chemical Structure and Properties

Molecular Identification

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester is an organic compound belonging to the family of carbamates. While specific data on this exact substitution pattern is limited in the search results, we can extrapolate from related compounds to understand its structure and properties. The compound features a tert-butyl carbamate group (Boc) protecting one amino group, while leaving the second amino group free for further functionalization.

Physical and Chemical Properties

This compound likely exists as a solid at room temperature, similar to its isomer tert-butyl (5-amino-2-chlorophenyl)carbamate. The presence of the chloro substituent at position 5 would influence the electron density of the aromatic ring, affecting both the reactivity of the compound and its physical properties such as solubility and melting point. The tert-butyl carbamate group provides stability under various reaction conditions, making it suitable for multistep synthetic pathways.

Structural Features

The key structural features of this compound include:

-

An aromatic ring with two nitrogen-containing functional groups

-

A tert-butyl carbamate protecting group on one amino function

-

A free amino group available for further reactions

-

A chloro substituent that modifies the electronic properties of the ring

Synthesis Methods

Direct Protection Strategies

The synthesis of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester would typically involve selective protection of one amino group in a diaminochlorobenzene precursor. Based on synthetic approaches for similar compounds, one probable synthetic route would involve the reaction of 2,4-diaminochlorobenzene with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve selective mono-protection.

Transformation from Precursors

An alternative synthetic approach might involve chemical transformations from related structures. For instance, drawing from research on related compounds, protected 2-aminobenzophenones can be produced via a two-step process involving aryne-based molecular rearrangement followed by an addition-elimination procedure . This method could potentially be adapted for the synthesis of our target compound, given appropriate starting materials.

Optimization of Reaction Conditions

Research on related carbamates indicates that reaction conditions must be carefully controlled to achieve selective protection. The use of appropriate solvents, temperature regulation, and precise reagent equivalents are crucial factors in optimizing the yield and selectivity of the protection reaction.

Applications in Organic Synthesis

Role as a Protected Building Block

(2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester serves as a valuable building block in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles. The strategic protection of one amino group allows for selective functionalization of the free amino group, enabling the construction of more complex molecular architectures.

Production of Fine Chemicals

The compound can serve as a precursor for the synthesis of various fine chemicals. Similar structures have been utilized in the preparation of pharmaceutically relevant compounds like acridones, quinolines, and quinazolines . The presence of the chloro substituent provides an additional point for diversification through cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig aminations.

Versatility in Synthetic Pathways

The orthogonal reactivity of the protected and free amino groups makes this compound particularly valuable in divergent synthesis. This allows for the creation of diverse chemical libraries from a single starting material, an approach highly valued in medicinal chemistry and drug discovery programs.

Protecting Group Chemistry

Carbamate Protection Mechanism

The tert-butyl carbamate (Boc) group functions as a protecting group for amines by converting the nucleophilic nitrogen into a less reactive carbamate. The mechanism of protection involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc reagent, followed by elimination of a leaving group.

Stability Profile

The tert-butyl carbamate protecting group exhibits a specific stability profile that makes it highly useful in organic synthesis:

| Reaction Condition | Stability | Notes |

|---|---|---|

| Basic Conditions | Stable | Resistant to bases including KOH, NaOH |

| Mild Acidic Conditions | Stable | Stable at neutral to slightly acidic pH |

| Strong Acidic Conditions | Labile | Cleaved by strong acids like HCl, TFA |

| Nucleophiles | Stable | Resistant to most nucleophilic attacks |

| Hydrogenation | Stable | Withstands catalytic hydrogenation conditions |

| Lewis Acids | Labile | Sensitive to Lewis acids such as AlCl₃ |

Deprotection Strategies

Based on research with similar compounds, several deprotection strategies could be employed to remove the Boc protecting group:

*Yields extrapolated from similar compounds

Research has demonstrated that Lewis acid-mediated deprotection using AlCl₃ in dichloromethane can achieve rapid deprotection (45 minutes) with exceptional yields exceeding 90% .

Biological and Pharmaceutical Applications

Precursor to Bioactive Compounds

This compound could serve as a valuable precursor in the synthesis of pharmaceutically active molecules. Related structures have been utilized in the synthesis of compounds with applications in neurology, as exemplified by the synthesis of benzodiazepines like phenazepam . The presence of the chloro substituent may confer additional properties such as enhanced metabolic stability or altered receptor binding profiles.

Research Applications

In research settings, protected aminochlorophenyl carbamates serve as tools for understanding structure-activity relationships in drug discovery programs. The ability to selectively functionalize the free amino group allows for systematic exploration of chemical space around these core structures.

Comparison with Related Compounds

Positional Isomers

The properties of (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester can be compared with its positional isomer, tert-butyl (5-amino-2-chlorophenyl)carbamate :

The positional differences of the amino and chloro groups would influence the electronic distribution within the molecule, potentially affecting reactivity, solubility, and biological properties.

Related Substitution Patterns

Various other substitution patterns have been studied, including:

-

tert-Butyl (2-amino-5-methylphenyl)carbamate (methyl instead of chloro)

-

tert-Butyl (2-amino-5-fluorophenyl)carbamate (fluoro instead of chloro)

-

tert-Butyl (2-amino-5-bromophenyl)carbamate (bromo instead of chloro)

These compounds showcase how different substituents at the 5-position can alter the properties of the molecule. The chloro substituent in our compound of interest would confer intermediate electronic effects compared to fluoro (more electronegative) and bromo (less electronegative but larger).

Analytical Characteristics

Chromatographic Behavior

The compound would likely exhibit specific retention characteristics in various chromatographic systems, influenced by the balance of polar functional groups (amino and carbamate) and the hydrophobic aromatic ring with its chloro substituent.

Synthetic Applications in Complex Molecule Synthesis

Heterocycle Formation

The compound (2-Amino-5-chloro-phenyl)-carbamic acid tert-butyl ester could serve as a valuable building block for heterocycle synthesis. The differentiated reactivity of the protected and free amino groups allows for selective cyclization reactions. Based on research with related compounds, potential heterocyclic products include:

-

Benzimidazoles (through reaction with carboxylic acids or derivatives)

-

Quinazolines (through reaction with appropriate carbonyl compounds)

-

Benzodiazepines (through multi-step sequences)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume